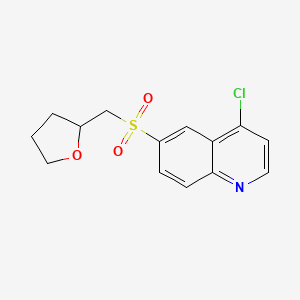
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be achieved through various methods such as the Skraup, Doebner, or Friedländer synthesis.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Microwave-assisted synthesis and green chemistry approaches are increasingly being adopted to minimize the use of hazardous solvents and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Aplicaciones Científicas De Investigación
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylquinoline-2(1H)-one: This compound shares the chloro and quinoline core but differs in the substituent at the 6-position.
4-Chloro-8-methylquinoline-2(1H)-one: Another isomer with a different substitution pattern on the quinoline ring.
Uniqueness
4-Chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline is unique due to the presence of the oxolan-2-ylmethylsulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H14ClNO3S |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
4-chloro-6-(oxolan-2-ylmethylsulfonyl)quinoline |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-16-14-4-3-11(8-12(13)14)20(17,18)9-10-2-1-7-19-10/h3-6,8,10H,1-2,7,9H2 |
Clave InChI |
QBKCFCZJXRTQSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CS(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


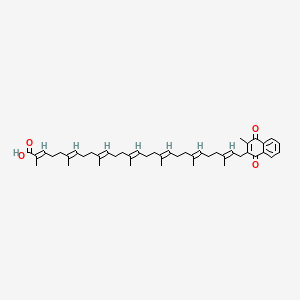

![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
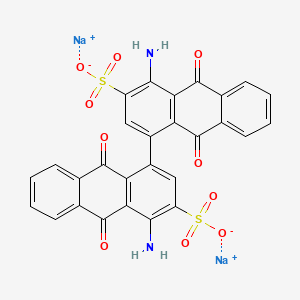
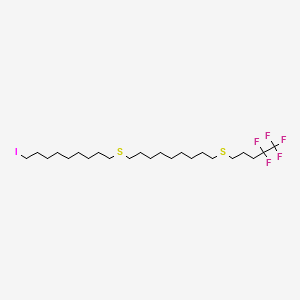
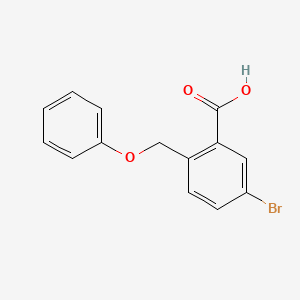
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
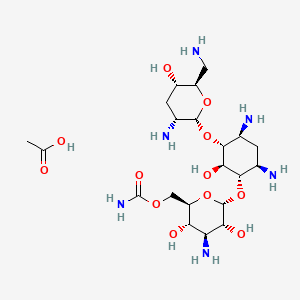
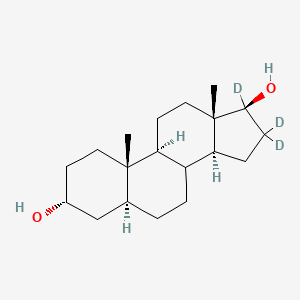
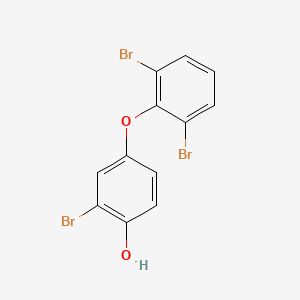
![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
